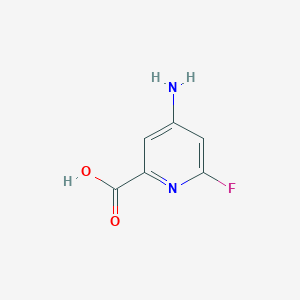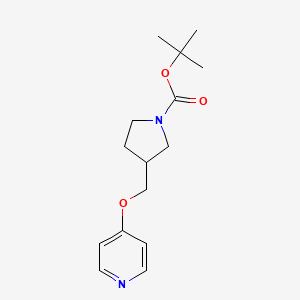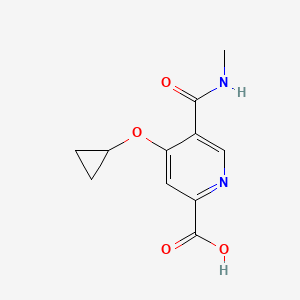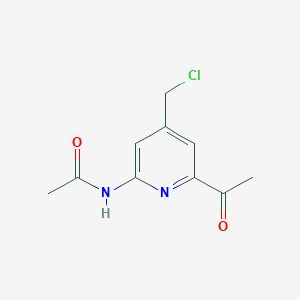
N-(6-Acetyl-4-(chloromethyl)pyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Acetyl-4-(chloromethyl)pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an acetyl group at the 6th position, a chloromethyl group at the 4th position, and an acetamide group at the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Acetyl-4-(chloromethyl)pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the chloromethylation of 6-acetylpyridine followed by the introduction of the acetamide group. The reaction conditions often involve the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(6-Acetyl-4-(chloromethyl)pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Condensation Reactions: The acetamide group can engage in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Applications De Recherche Scientifique
N-(6-Acetyl-4-(chloromethyl)pyridin-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(6-Acetyl-4-(chloromethyl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The acetyl and acetamide groups may also contribute to the compound’s overall bioactivity by modulating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
N-(6-Chloro-pyridin-2-yl)-acetamide: Similar structure but lacks the acetyl group.
N-(6-Acetyl-pyridin-2-yl)-acetamide: Similar structure but lacks the chloromethyl group.
N-(4-Chloromethyl-pyridin-2-yl)-acetamide: Similar structure but lacks the acetyl group.
Uniqueness: N-(6-Acetyl-4-(chloromethyl)pyridin-2-yl)acetamide is unique due to the presence of both the acetyl and chloromethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields of research.
Propriétés
Formule moléculaire |
C10H11ClN2O2 |
|---|---|
Poids moléculaire |
226.66 g/mol |
Nom IUPAC |
N-[6-acetyl-4-(chloromethyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C10H11ClN2O2/c1-6(14)9-3-8(5-11)4-10(13-9)12-7(2)15/h3-4H,5H2,1-2H3,(H,12,13,15) |
Clé InChI |
ZQJMUNQBMDGSSF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=CC(=C1)CCl)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



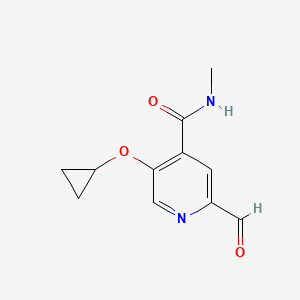
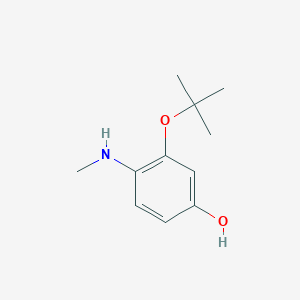



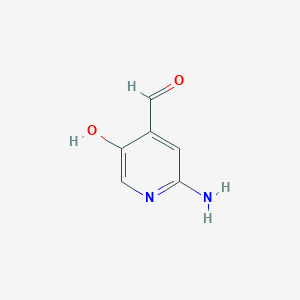
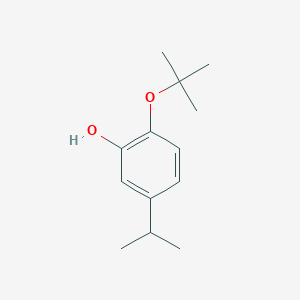
![[6-Bromo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14838756.png)

